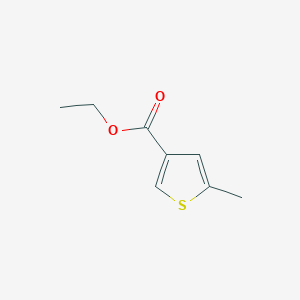

Ethyl 5-methylthiophene-3-carboxylate

Description

Significance of Thiophene (B33073) Core in Organic Synthesis and Derivatives

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a structure of immense importance in organic synthesis. numberanalytics.com Its aromatic nature, coupled with the electronic influence of the sulfur atom, imparts a unique reactivity that distinguishes it from its carbocyclic counterpart, benzene (B151609). wikipedia.org This distinct reactivity allows for a variety of substitution reactions, enabling chemists to synthesize a vast number of functionalized derivatives. The thiophene core is a versatile scaffold used in the construction of complex molecules, including linear π-conjugated systems like oligothiophenes and polythiophenes, which are integral to the fields of organic electronics and photovoltaics. numberanalytics.com Furthermore, thiophene and its derivatives are crucial in the synthesis of macrocyclic compounds and complex heterocycles with applications in supramolecular chemistry, materials science, pharmaceuticals, and agrochemicals. numberanalytics.com The ability to replace a benzene ring with a thiophene ring in biologically active compounds without a loss of activity has made it a valuable component in drug discovery. wikipedia.org

Academic Relevance of Ethyl Thiophene-3-carboxylate Scaffolds

Within the broader family of thiophene derivatives, ethyl thiophene-3-carboxylate scaffolds have garnered considerable academic interest. The presence of the carboxylate group, an electron-withdrawing moiety, significantly influences the electronic properties of the thiophene ring, making these compounds valuable intermediates in organic synthesis. ossila.com The ester functionality provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides. These transformations open pathways to a diverse range of more complex molecules. For instance, thiophene-3-carboxamide (B1338676) derivatives have been explored as potential kinase inhibitors. nih.gov The ethyl ester, in particular, offers a good balance of reactivity and stability for many synthetic applications.

Overview of Research Trajectories for Alkyl 5-methylthiophene-3-carboxylate Structures

Research into alkyl 5-methylthiophene-3-carboxylate structures is multifaceted, with significant efforts directed towards their synthesis and application in materials science and medicinal chemistry. The methylation at the 5-position of the thiophene ring further modulates the electronic and steric properties of the molecule, influencing its reactivity and the properties of resulting materials. A key research trajectory involves the use of these compounds as monomers for the creation of electroconductive polymers. For example, dimethyl 3-methyl-2,5-thiophenedicarboxylate has been identified as a promising monomer for such applications. semanticscholar.org Additionally, the structural motif of 2-aminothiophene derivatives, which can be synthesized from related starting materials, are important intermediates for a variety of dyes, agrochemicals, and pharmacologically active compounds. nih.gov The ability to introduce various functional groups onto this scaffold allows for the fine-tuning of properties for specific applications, such as in the development of novel organic semiconductors and bioactive molecules. smolecule.comresearchgate.net

Compound Profile: Ethyl 5-methylthiophene-3-carboxylate

This section provides a detailed look at the chemical and physical properties, synthesis, reactivity, and spectroscopic data for this compound.

Chemical Structure and Properties

This compound is an organic compound featuring a thiophene ring substituted with a methyl group at the 5-position and an ethyl carboxylate group at the 3-position.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀O₂S |

| Molecular Weight | 170.23 g/mol |

| Appearance | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Density | Not specified in provided results |

Synthesis and Formation

The synthesis of substituted thiophenes can be achieved through various methods. One of the most established methods for preparing 2-aminothiophenes, which are structurally related and can be precursors or derivatives, is the Gewald reaction. nih.gov This multicomponent condensation involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. nih.gov For the direct synthesis of thiophene-3-carboxylates, methods can include the cyclization of appropriate precursors. For instance, the Hinsberg thiophene synthesis utilizes diketones and a sulfurizing agent to form the thiophene ring. Another approach involves the modification of pre-existing thiophene rings through electrophilic substitution reactions. smolecule.com

Key Reactions and Reactivity

The reactivity of this compound is dictated by the interplay of the electron-rich thiophene ring, the electron-donating methyl group, and the electron-withdrawing ethyl carboxylate group. The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene. nih.gov Key reactions include:

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, thiophene-3-carboxylic acid, which can then be used in further reactions.

Amidation: The ester can react with amines to form the corresponding thiophene-3-carboxamides. This is a common strategy in the synthesis of biologically active molecules. nih.govrsc.org

Reduction: The ester group can be reduced to an alcohol.

Electrophilic Aromatic Substitution: The thiophene ring can undergo reactions such as nitration, halogenation, and sulfonation. The positions of substitution will be directed by the existing substituents.

Cross-Coupling Reactions: The thiophene ring can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, to form biaryl compounds, which are important in materials science. researchgate.net

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

Table 2: Representative Spectroscopic Data for a Substituted Thiophene

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the thiophene ring protons, the ethyl group (a quartet and a triplet), and the methyl group (a singlet). Chemical shifts will be influenced by the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the thiophene ring, the carbonyl carbon of the ester, the carbons of the ethyl group, and the methyl group carbon. For a related compound, methyl 5-ethyl-2-thiophenecarboxylate, the following ¹³C-NMR shifts were reported: δ 133.84 (2-C); 131.14 (3-C); 126.13 (4-C); 147.20 (5-C); 161.90 (C=O); 51.13 (ОMe); 29.95 (CH₂); 15.64 (Me). semanticscholar.org |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester group (around 1710-1730 cm⁻¹), C-O stretching, and vibrations associated with the thiophene ring. For a similar compound, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a C=O stretch was observed at 1666 cm⁻¹. nih.gov |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-3-10-8(9)7-4-6(2)11-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMVJUWLVDFRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617741 | |

| Record name | Ethyl 5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19163-50-9 | |

| Record name | Ethyl 5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing precise information about the hydrogen and carbon framework.

The ¹H NMR spectrum of ethyl 5-methylthiophene-3-carboxylate provides characteristic signals that confirm the presence and connectivity of all proton-bearing groups. The ethyl ester moiety is identified by a quartet signal for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The chemical shifts of the protons on the thiophene (B33073) ring are distinct and their coupling patterns reveal their relative positions. The methyl group attached to the thiophene ring appears as a singlet.

Detailed analysis of the predicted ¹H NMR spectrum provides the following assignments:

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Thiophene-H2 | 7.99 | s |

| Thiophene-H4 | 7.21 | s |

| -OCH₂ CH₃ | 4.29 | q |

| Thiophene-CH₃ | 2.52 | s |

| -OCH₂CH₃ | 1.34 | t |

Data are based on predicted values as experimental spectra are not publicly available.

The ¹³C NMR spectrum is crucial for determining the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum clearly shows the carbonyl carbon of the ester group at a characteristic downfield chemical shift. The carbon atoms of the thiophene ring appear in the aromatic region, and their specific shifts are influenced by the substitution pattern. The carbons of the ethyl group and the thiophene-bound methyl group are observed in the aliphatic region of the spectrum.

Predicted ¹³C NMR spectral data is summarized below:

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C =O | 163.2 |

| Thiophene-C5 | 147.2 |

| Thiophene-C2 | 132.8 |

| Thiophene-C3 | 129.8 |

| Thiophene-C4 | 124.7 |

| -OCH₂ CH₃ | 60.7 |

| Thiophene-CH₃ | 15.6 |

| -OCH₂CH₃ | 14.4 |

Data are based on predicted values as experimental spectra are not publicly available.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to the vibrational modes of specific bonds. In the FTIR spectrum of this compound, a strong absorption band is expected for the C=O stretching vibration of the ester functional group, typically appearing in the region of 1700-1725 cm⁻¹. The C-O stretching vibrations of the ester will also be present. The aromatic C-H and C=C stretching vibrations of the thiophene ring, as well as the aliphatic C-H stretching of the ethyl and methyl groups, will also give rise to characteristic absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group, as well as fragmentation of the thiophene ring, providing further evidence for the proposed structure.

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, typically utilizing Ultraviolet-Visible (UV-Vis) light, provides information about the electronic transitions within a molecule. For this compound, a conjugated system involving the thiophene ring and the carboxylate group is present. This conjugation is expected to result in absorption bands in the UV region of the electromagnetic spectrum, corresponding to π → π* and n → π* electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound would provide insights into the π-electron system of the thiophene ring and the influence of the methyl and ethyl carboxylate substituents.

However, a comprehensive search of available scientific literature and chemical databases did not yield specific UV-Vis absorption data (λmax) for this compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental method used to determine the empirical formula of a compound by quantifying the percentage composition of its constituent elements. For this compound, with a molecular formula of C₈H₁₀O₂S, the theoretical elemental composition can be calculated.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 8 | 96.08 | 55.79% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.85% |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.58% |

| Sulfur | S | 32.07 | 1 | 32.07 | 18.62% |

| Total | 172.23 | 100.00% |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.

Thermo-gravimetric Analysis (TGA-DTA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile. Differential Thermal Analysis (DTA) detects the difference in temperature between a sample and a reference material, indicating exothermic or endothermic transitions.

Specific TGA-DTA data for this compound, including onset of decomposition and percentage of weight loss at various temperatures, could not be located in the reviewed literature and databases.

Crystallographic Investigations and Solid State Architecture Analysis

Single-Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Parameters

No single-crystal X-ray diffraction data, including atomic coordinates, bond lengths, or bond angles, has been found for Ethyl 5-methylthiophene-3-carboxylate.

Analysis of Molecular Conformation and Dihedral Angles in Crystalline State

Without crystallographic data, an analysis of the molecule's conformation and the dihedral angles between the thiophene (B33073) ring and the ethyl carboxylate substituent in the crystalline state is not possible.

Elucidation of Intermolecular Interactions and Crystal Packing

A description of the intermolecular forces, such as potential hydrogen bonds or C-H…π interactions, that govern the crystal packing of this compound cannot be provided without experimental structural information.

Hydrogen Bonding Networks (N—H⋯O, N—H⋯S)

The specified compound, this compound, lacks the N-H donor groups necessary to form the requested N—H⋯O or N—H⋯S hydrogen bonds.

C-H…π Interactions

While C-H…π interactions might be present in the crystal structure, their existence and geometry cannot be confirmed or described without crystallographic analysis.

Study of Polymorphism and Disorder in Crystal Structures

There is no information available regarding the existence of different polymorphic forms or any structural disorder for this compound in the solid state.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental in elucidating the electronic and structural characteristics of ethyl 5-methylthiophene-3-carboxylate. These computational methods allow for a detailed analysis of the molecule's behavior and properties.

Density Functional Theory (DFT) Methods (e.g., B3LYP functional with various basis sets)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. When paired with various basis sets, such as 6-31+G(d,p) or Def2TZVP, it provides a robust framework for calculating the properties of thiophene (B33073) derivatives. researchgate.netresearchgate.netresearchgate.net

For related thiophene-based Schiff base complexes, calculations using the B3LYP functional have been successfully employed to support experimental findings and provide deeper insights into the geometry of the molecules. researchgate.net In studies of similar compounds, DFT calculations have been instrumental in determining and interpreting chemical behavior, including stability and reactivity patterns. researchgate.net The choice of basis set is crucial and is often selected to accurately reproduce both structural and vibrational properties of the molecule. researchgate.net

Geometry Optimization and Validation with Experimental Data

A critical step in computational chemistry is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For derivatives of this compound, geometry optimizations are typically performed using DFT methods, such as B3LYP with a suitable basis set. researchgate.net The starting point for these optimizations can be derived from experimental data, such as X-ray crystallography, if available for the compound or its close analogs. researchgate.net

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These calculations are often carried out using the same level of theory as the geometry optimization. researchgate.net

The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the functional groups. This detailed assignment helps in the interpretation of experimental vibrational spectra.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Charge Transfer)

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This charge transfer is a key aspect of many chemical reactions. For related compounds, the HOMO and LUMO orbitals have been generated with isovalues of 0.02 to visualize their distribution. researchgate.net

Table 1: Frontier Molecular Orbital Properties (Illustrative for a Thiophene Derivative)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Note: These are representative values for a thiophene derivative and not specific to this compound.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. These donor-acceptor interactions are quantified by the second-order perturbation energy, E(2), which indicates the strength of the interaction.

NBO analysis can reveal hyperconjugative interactions and charge transfer within the molecule, which contribute to its stability. For example, in related systems, NBO analysis has been used to understand the coordination of ligands with metal ions. researchgate.net It also provides information about the hybridization of atomic orbitals in the formation of bonds. In studies of similar molecules, NBO partial charges have been calculated and correlated with experimental data. science.gov

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, susceptible to nucleophilic attack). Green areas denote neutral potential.

For thiophene derivatives, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylate group and the sulfur atom of the thiophene ring, indicating these as potential sites for electrophilic attack. The hydrogen atoms would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites

Fukui function analysis is a key concept within Density Functional Theory (DFT) used to predict the most reactive sites within a molecule. It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the identification of sites susceptible to electrophilic attack (where an electron is accepted) and nucleophilic attack (where an electron is donated).

For thiophene derivatives, theoretical calculations help pinpoint which atoms are most likely to engage in chemical reactions. The condensed Fukui functions are calculated to determine the reactivity of individual atomic sites. For instance, studies on similar benzofused thieno[3,2-b]furans have shown that the C(2) atom consistently exhibits the largest Fukui function value for electrophilic attack, indicating it is the most probable site for such reactions. semanticscholar.org This aligns with experimental observations of reactivity for this class of compounds. semanticscholar.org Both Hartree-Fock (HF) and DFT methods have been employed for these calculations, often yielding similar qualitative and quantitative descriptions of reactivity. semanticscholar.org While specific Fukui function values for this compound are not detailed in the available literature, the methodology remains a standard approach for predicting its reactivity.

Table 1: Illustrative Fukui Function Data for Electrophilic Attack on a Related Thiophene Derivative (Note: Data represents findings for a related compound to illustrate the methodology)

| Atomic Site | Fukui Function (f-) Value | Reactivity Prediction |

|---|---|---|

| C2 | High Positive Value | Most reactive site for electrophilic attack |

| C3 | Moderate Positive Value | Secondary site for electrophilic attack |

Electron Localization Function (ELF) Diagram for Electron Localization

The Electron Localization Function (ELF) provides a visual representation of electron pair probability, essentially mapping the regions in a molecule where electrons are localized. researchgate.net This method is invaluable for understanding the nature of chemical bonds—covalent, ionic, or metallic—and identifying lone pairs of electrons. researchgate.net ELF diagrams, often presented as 3D shaded surface maps, can illuminate the characteristics of chemical bonds and the spatial arrangement of electron pairs. researchgate.net

In complex heterocyclic systems like thiophenes, ELF analysis can confirm bonding patterns and highlight areas of high electron density, such as those around the sulfur atom or the carbonyl group of the ester. This information is crucial for understanding intramolecular interactions and how the molecule might present itself to a binding partner or a metal substrate. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. cecam.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. cecam.org These calculations can accurately forecast the position of absorption bands (e.g., in the UV-Vis spectrum) and identify the nature of the transitions, such as HOMO→LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transitions. researchgate.net

For related organometallic complexes involving thiophene-like structures, TD-DFT has been used to assign observed absorption bands to specific electronic transitions, such as d(Metal)/π(Ligand) → π*(Ligand) transitions. researchgate.net This predictive capability is essential for interpreting experimental spectra and understanding the electronic properties of new compounds.

Table 2: Example of Predicted Electronic Spectra Data from a TD-DFT Calculation (Note: Data is illustrative of typical TD-DFT output for a complex molecule)

| Predicted Wavelength (nm) | Transition | Type of Transition |

|---|---|---|

| 343 | HOMO → LUMO | π → π* |

| 294 | HOMO-2 → LUMO | π → π* |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer dynamic insights into how this compound might behave in a biological environment, from its binding posture with a protein to its stability over time.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a larger molecule, typically a protein receptor. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov The process involves placing the ligand in the binding site of the target protein and calculating a "docking score," which estimates the binding affinity.

Studies on various thiophene-2-carboxamide derivatives have utilized molecular docking to explore their binding potential with different protein targets. nih.gov These investigations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. For example, the carboxamide and thienyl groups present in these molecules are often found to form a variety of associations within the active sites of proteins, contributing to their binding affinity. nih.gov

Table 3: Illustrative Molecular Docking Results for a Thiophene Derivative (Note: Data is from a study on a related compound to demonstrate the output)

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Tyrosine Phosphatase | -8.1675 | PRO 145 |

| Dihydrofolate Reductase | -7.9542 | SER 59, TYR 121 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule or a protein-ligand complex over time, offering insights into its flexibility, stability, and conformational changes. researchgate.net By simulating the motions of atoms and molecules, MD can assess the stability of a ligand within a protein's binding pocket. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation trajectory.

RMSD measures the average deviation of the protein or ligand backbone from its initial position, with stable values indicating the system has reached equilibrium. researchgate.net RMSF analyzes the fluctuation of individual residues, highlighting flexible regions of the protein. researchgate.net For thiophene-based compounds complexed with enzymes, MD simulations have been run for durations like 200 nanoseconds to confirm the stability of the binding pose predicted by docking. researchgate.net

MMGBSA Binding Free Energy Calculations

The Molecular Mechanics/Generalized Born Surface Area (MMGBSA) method is a popular post-processing technique applied to MD simulation trajectories to calculate the binding free energy of a ligand to a protein. nih.govnih.gov It offers a balance between accuracy and computational cost, making it more rigorous than docking scores but less demanding than alchemical free energy methods. nih.gov The calculation considers contributions from molecular mechanics energies (van der Waals, electrostatic) and solvation free energies. nih.gov

The MMGBSA approach has been widely applied in drug design to refine binding affinity predictions and understand the energetic contributions of different interactions. nih.gov For thiophene derivatives, this method could be used to calculate the absolute binding free energy to a target protein, providing a more accurate estimation of its potency.

Research on this compound in Predictive Modeling Remains Limited

QSAR models are statistical models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These predictive models are invaluable in drug discovery and development, allowing researchers to forecast the activity of new or untested compounds and to prioritize synthetic efforts. The development of a robust QSAR model relies on a dataset of structurally related compounds with experimentally determined biological activities.

While numerous QSAR studies have been conducted on broader classes of thiophene-containing molecules for various biological targets, a dedicated analysis incorporating this compound has not been identified. Existing research on thiophene derivatives in QSAR modeling often explores their potential as anti-inflammatory agents, kinase inhibitors, or antimicrobial compounds. These studies typically involve a series of analogs where substituents on the thiophene ring are varied to understand their influence on activity.

The absence of specific QSAR data for this compound means that no predictive equations or detailed statistical parameters (such as r², q², etc.) can be reported for this compound at this time. Consequently, data tables illustrating the relationship between its structural descriptors and a particular biological activity cannot be generated.

Future research efforts in the field of medicinal chemistry and computational drug design may include this compound in a series of compounds for developing a QSAR model, which would then provide the necessary data for such an analysis. Until such studies are published, the predictive modeling of this specific compound remains an area for future investigation.

Chemical Reactivity and Advanced Derivatization Strategies

Functional Group Transformations and Modifications of the Ethyl 5-methylthiophene-3-carboxylate Core

The ethyl ester group of this compound is a key site for initial modifications. Standard hydrolysis reactions, either under acidic or basic conditions, can convert the ester to the corresponding carboxylic acid. This carboxylic acid derivative is a crucial intermediate, opening up pathways to a variety of other functional groups. For instance, it can be converted to acid chlorides, amides, or other esters through well-established protocols.

The thiophene (B33073) ring itself, while aromatic, can undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be considered. The presence of both an electron-donating methyl group and an electron-withdrawing carboxylate group influences the regioselectivity of these reactions. Furthermore, the sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones, which can alter the electronic properties and reactivity of the ring system.

A significant transformation involves the introduction of an amino group, often leading to the formation of ethyl 2-amino-5-methylthiophene-3-carboxylate. thermofisher.com This amino-substituted thiophene is a critical precursor for the synthesis of a wide range of fused heterocyclic systems and Schiff bases, as will be discussed in subsequent sections. The amino group can be introduced through various synthetic routes, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur.

Synthesis of Fused Heterocyclic Ring Systems Incorporating Thiophene Moiety

The strategic functionalization of the this compound core provides access to a diverse range of fused heterocyclic systems. These reactions often involve the cyclization of appropriately substituted thiophene derivatives.

The synthesis of pyrazole (B372694) derivatives fused to or substituted with the thiophene moiety is a common strategy. For instance, ethyl 5-(substituted)-1H-pyrazole-3-carboxylates have been synthesized and evaluated for their anti-inflammatory activity. nih.gov One approach involves the reaction of a diketoester intermediate with hydrazine (B178648) hydrate (B1144303) in glacial acetic acid to yield the pyrazole ring. nih.gov Another method describes the synthesis of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates from the condensation of hydrazides with a ketene (B1206846) dithioacetal. researchgate.netresearchgate.net

Pyridine (B92270) derivatives can also be synthesized from thiophene precursors. The Hantzsch pyridine synthesis, or variations thereof, can be employed. For example, a one-pot four-component reaction of an aldehyde, ethyl acetoacetate, malononitrile, and an aminopyridine can lead to the formation of substituted pyridines. jetir.org The synthesis of various pyridine derivatives has been explored due to their wide range of biological activities. mdpi.comijpsonline.comresearchgate.netgoogle.com

The fusion of triazole and pyrimidine (B1678525) rings to the thiophene core generates heterocycles with significant therapeutic interest. The synthesis of 1,2,4-triazole-3-thiols can be achieved through the reaction of carboxylic acid hydrazides with isothiocyanates, followed by cyclization. researchgate.net These triazole-thiols can then be further functionalized. The synthesis of polyfused heterocyclic systems, such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazepines, has been reported, highlighting the versatility of triazole chemistry. researchgate.net

Thienopyrimidine derivatives are another important class of fused heterocycles. researchgate.net These can be synthesized from aminothiophene precursors. For example, the reaction of ethyl 2-aminothiophene-3-carboxylate with isothiocyanates can lead to thiourea (B124793) derivatives, which can then be cyclized to form thienopyrimidines. eurjchem.com The reaction of 2-aminothiophene-3-carbonitrile (B183302) with benzoyl isothiocyanate is another route to thieno[2,3-d]pyrimidine (B153573) derivatives. researchgate.net The synthesis of 5-(3-substituted-thiophene)-pyrimidine derivatives has also been achieved through the Knoevenagel condensation of a thiophene-2-carboxaldehyde with barbituric or thiobarbituric acid. chimicatechnoacta.ruchimicatechnoacta.ruresearchgate.net

Thiazole (B1198619) derivatives represent another significant class of compounds accessible from thiophene precursors. researchgate.net The Hantzsch thiazole synthesis is a classical method for constructing the thiazole ring, involving the reaction of an α-haloketone with a thioamide. researchgate.net By starting with a functionalized thiophene, a thiazole ring can be appended to the core structure. For instance, the reaction of 2-bromo-1-phenylethanone derivatives with a thioamide can yield thiazole-substituted compounds. nih.gov The synthesis of thiazole carboxamide derivatives has also been explored as potential c-Met kinase inhibitors. nih.gov Furthermore, thiazole-based 1,2,3-triazole hybrids have been synthesized via click chemistry, demonstrating the modular nature of these synthetic strategies. ajgreenchem.com

Formation of Schiff Bases from Aminothiophene-3-carboxylate Precursors

Ethyl 2-amino-5-methylthiophene-3-carboxylate is a key intermediate for the formation of Schiff bases. thermofisher.com The amino group readily condenses with various aldehydes and ketones to form the corresponding imines (Schiff bases). This reaction provides a straightforward method for introducing a wide range of substituents onto the thiophene core, thereby modulating its electronic and steric properties. The resulting Schiff bases can be valuable as final products or as intermediates for further transformations, such as reduction to secondary amines or as ligands for metal complexes.

Complexation with Transition Metal Ions

The sulfur atom in the thiophene ring and other heteroatoms introduced through derivatization (e.g., nitrogen in pyrazoles, pyridines, and thiazoles) can act as coordination sites for transition metal ions. The formation of metal complexes can significantly alter the physical and chemical properties of the organic ligand, including its electronic absorption spectrum, redox potentials, and catalytic activity. For instance, transition metal complexes with dithiolene ligands derived from thiophene have been prepared and characterized. researchgate.net These complexes, with metals such as gold, nickel, iron, cobalt, platinum, and palladium, exhibit interesting redox behavior and have been studied for their potential applications in materials science. researchgate.net The ability of thiophene-based ligands to form stable complexes with a variety of transition metals opens up avenues for the development of new catalysts, sensors, and functional materials.

Synthesis and Characterization of Metal Complexes (e.g., Co(II), Pd(II), Cu, Zn)

The synthesis of transition metal complexes with ligands similar to this compound typically involves the reaction of the corresponding carboxylic acid or ester with a metal salt in a suitable solvent.

Synthesis Methods

The general approach to synthesizing metal complexes with thiophene carboxylate ligands involves reacting the ligand with a metal salt, such as a chloride or acetate, in an appropriate solvent medium like ethanol (B145695) or a methanol-water mixture. nih.govresearchgate.net The reaction is often carried out under reflux for several hours, after which the resulting complex precipitates and can be isolated by filtration. nih.gov For instance, complexes of Co(II), Ni(II), and Cu(II) have been successfully prepared by reacting the metal chlorides with Schiff bases derived from thiophene aldehydes in a 1:1 molar ratio. researchgate.net Similarly, mixed ligand complexes of Mn(II), Co(II), Cu(II), and Cd(II) with thiophene-2-carboxylic acid and imidazole (B134444) were obtained through reaction with the corresponding metal salts. researchgate.net Palladium(II) complexes are often synthesized using a precursor like PdCl₂(NCPh)₂, which serves as a versatile cyclopalladating agent. nih.gov

Characterization Techniques

A suite of analytical and spectroscopic techniques is employed to confirm the formation of the complexes and elucidate their structures. These methods are crucial for verifying the coordination of the ligand to the metal center.

| Technique | Information Obtained | Typical Observations for Thiophene-Based Complexes |

| FT-IR Spectroscopy | Identifies functional groups and confirms coordination. | A shift in the carbonyl (C=O) stretching frequency of the carboxylate group indicates its involvement in bonding to the metal ion. nih.gov The C-S stretching vibration of the thiophene ring may also shift if the sulfur atom participates in coordination, although it often remains non-coordinating. nih.govnih.gov New bands at lower frequencies can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds if other ligands are present. |

| UV-Vis Spectroscopy | Provides information on the electronic transitions and geometry of the complex. | The spectra can help determine the coordination environment of the metal ion. For example, specific absorption bands can suggest octahedral, tetrahedral, or square-planar geometries for Co(II) and Cu(II) complexes. researchgate.netnih.gov |

| NMR Spectroscopy | Elucidates the structure of diamagnetic complexes in solution. | For diamagnetic complexes like those of Zn(II) and Pd(II), ¹H and ¹³C NMR spectra can confirm the structure of the ligand within the complex. nih.govnih.gov The absence or shift of certain proton signals (e.g., the carboxylic acid proton) confirms deprotonation and coordination. nih.gov |

| Elemental Analysis | Determines the empirical formula of the complex. | Provides the percentage composition of C, H, N, and S, which is used to confirm the stoichiometry of the ligand and metal in the final complex. researchgate.netnih.gov |

| Magnetic Susceptibility | Determines the magnetic moment of the complex, indicating the number of unpaired electrons and the spin state of the metal ion. | Helps to distinguish between different geometries, such as high-spin octahedral and low-spin square-planar Co(II) complexes. nih.gov |

| X-ray Crystallography | Provides the definitive solid-state structure, including bond lengths, bond angles, and overall geometry. | This technique has been used to determine the precise coordination modes and geometries of complexes with related ligands like thiophene-2-carboxylic acid and various carboxamides. researchgate.netnih.gov |

Coordination Chemistry and Geometric Structures of Complexes

The coordination chemistry of this compound is expected to be dominated by the carboxylate group, with the thiophene sulfur atom playing a secondary, often non-coordinating, role. The resulting geometric structures are influenced by the coordination number and electronic configuration of the central metal ion.

Coordination Modes

In metal complexes derived from thiophene carboxylic acids, the carboxylate group is the primary site of coordination. It typically acts as a monoanionic, monodentate ligand, bonding to the metal center through one of its oxygen atoms. researchgate.net In some cases, it can also act as a bridging ligand between two metal centers. The thiophene sulfur atom is generally considered a weak donor and often does not participate in coordination, especially when stronger donor atoms are present in the ligand or co-ligands. nih.gov For example, in complexes of N-(2-pyridylmethyl)-3-thenyl-carboxamide, the thiophene ring was found to be non-coordinating. nih.gov

Geometric Structures

The geometry of the resulting metal complex is dictated by the preferred coordination number of the metal ion and the steric and electronic properties of the ligands. Based on studies of analogous thiophene-based complexes, the following geometries are commonly observed for Co(II), Pd(II), Cu(II), and Zn(II).

| Metal Ion | Typical Coordination Number | Common Geometric Structures | Examples from Analogous Systems |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | Co(II) complexes with thiophene carboxamide ligands have been found in both tetrahedral and distorted square pyramidal geometries. nih.gov With thiophene-2-carboxylic acid and imidazole as co-ligands, an octahedral geometry was observed. researchgate.net A square-planar geometry has also been suggested for some Co(II) complexes with thiophene-3-carboxylic acid derivatives. nih.gov |

| Pd(II) | 4 | Square-Planar | Palladium(II) strongly favors a square-planar coordination environment. nih.govnih.gov Complexes with various organic ligands, including phosphines and N,S-heterocycles, consistently show this geometry. nih.govrsc.org |

| Cu(II) | 4, 5, 6 | Square-Planar, Square-Pyramidal, Distorted Octahedral | Copper(II) complexes exhibit a range of geometries due to the Jahn-Teller effect. With thiophene-2-carboxylic acid, a square-planar geometry was reported. researchgate.net In complexes with thiophene carboxamides, geometries based on tetragonally distorted octahedral or distorted square pyramidal structures are common. nih.gov |

| Zn(II) | 4 | Tetrahedral | As a d¹⁰ ion, Zn(II) typically forms four-coordinate complexes with a tetrahedral geometry. rsc.org This has been observed in complexes with substituted pyridine ligands and is expected for simple carboxylate complexes. rsc.org |

Structure Activity Relationship Sar and Mechanistic Investigations in Vitro

Correlation between Structural Features and Observed Biological Activities (excluding clinical trials)

The biological activity of thiophene (B33073) derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. nih.gov For instance, modifications at the C2 and C5 positions of the thiophene core are crucial in determining the potency and selectivity of these compounds.

In the context of antiproliferative activity, a clear structure-activity relationship (SAR) has been observed for 2-amino-3-methylcarboxylate thiophene derivatives. Simplification of a prototype molecule by replacing a 4-methoxyphenyl moiety at the C5 position with a simple alkyl chain led to a significant increase in anti-proliferative efficacy and improved tumor selectivity. Specifically, derivatives with an alkyl group of six (hexyl) to nine (nonyl) carbons at the C5 position demonstrated pronounced antiproliferative activity in the mid-nanomolar range. Longer alkyl chains, from decyl to hexadecyl, resulted in progressively lower potency.

Regarding antimicrobial properties, the substituents at the C2 position of the thiophene ring play a critical role in their biological activity. Studies on thieno[2,3-d]pyrimidine (B153573) derivatives, synthesized from a thiophene carboxylate precursor, have shown that specific modifications can lead to potent activity. For example, a derivative modified with a thioacetic acid residue at the C2 position and an unsubstituted benzyl group at the C3 position of the pyrimidine (B1678525) ring was found to be highly active against Staphylococcus aureus.

In Vitro Antioxidant Activity Studies

While extensive research on the specific compound Ethyl 5-methylthiophene-3-carboxylate is limited, studies on related thiophene derivatives indicate that this class of compounds possesses antioxidant potential. The versatility of the thiophene scaffold allows for the synthesis of derivatives with significant free radical scavenging capabilities. nih.goveurekaselect.com

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of chemical compounds. In studies involving various thiophene derivatives, their ability to scavenge the stable DPPH free radical has been demonstrated. For example, a series of 3-hydroxythiophene derivatives showed significant antioxidant activity, with IC50 values ranging from 3.01 to 26.27 µg/mL. bohrium.com Another study on 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxamide found that its DPPH scavenging activity was dose-dependent, although lower than the standard, ascorbic acid. ekb.eg The antiradical capacity of thiophene and its aminocarbonitrile derivatives has also been confirmed through their reaction with DPPH. mdpi.comresearchgate.net These findings suggest that the thiophene carboxylate core is a promising scaffold for developing compounds with antioxidant properties.

In Vitro Antimicrobial Activity Research

Derivatives of ethyl thiophene carboxylate have been investigated for their efficacy against various microbial pathogens, demonstrating both antibacterial and antifungal properties.

Thiophene derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria. In one study, a series of new thiophene-containing compounds were synthesized from an enaminone derived from ethyl 4-methyl-2-(phenylamino)thiophene-3-carboxylate. The results revealed that certain derivatives exhibited antibacterial activity comparable to the standard drugs ampicillin and gentamicin against all tested bacterial species. Another investigation into 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives found that one analog, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, showed outstanding action against extensively drug-resistant (XDR) Salmonella Typhi, with a minimum inhibitory concentration (MIC) of 3.125 mg/mL. Furthermore, studies on thiophene-2-carboxamide derivatives indicated that they were generally more active against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis than Gram-negative ones. mdpi.com

| Derivative Class | Tested Bacteria | Observed Activity |

|---|---|---|

| Thiophene derivatives from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate | Various bacterial species | Activity comparable to ampicillin and gentamicin for some derivatives. |

| 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | XDR Salmonella Typhi | MIC value of 3.125 mg/mL. |

| 3-Amino thiophene-2-carboxamide derivatives | S. aureus, B. subtilis (Gram-positive) | Higher activity against Gram-positive strains. |

| Thieno[2,3-d]pyrimidine derivative (modified with thioacetic acid) | Staphylococcus aureus | Highly active against this strain. |

| Thieno[2,3-d]pyrimidine derivatives (modified with thioacetamide) | Pseudomonas aeruginosa | Active against this strain. |

The antifungal potential of thiophene derivatives has also been established. Thieno[2,3-d]pyrimidine-6-carboxylates, derived from a thiophene scaffold, were found to be most active against the fungal strain Candida albicans. In a separate study, a compound derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate displayed potent activity against Aspergillus fumigatus, while other related compounds showed good activity against Syncephalastrum racemosum.

| Derivative Class | Tested Fungi | Observed Activity |

|---|---|---|

| Ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylates | Candida albicans | Most active against this strain. |

| Derivatives of ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate | Aspergillus fumigatus | One compound showed potent activity. |

| Syncephalastrum racemosum | Several compounds showed good activity. |

In Vitro Antiproliferative Activity Research Against Cancer Cell Lines (excluding clinical trials)

The thiophene scaffold is a key component in the development of novel antiproliferative agents. Various derivatives have demonstrated significant and selective activity against a range of human cancer cell lines.

Several 2-amino-3-methylcarboxylate thiophene derivatives featuring a C5-alkyl group (ranging from hexyl to nonyl) exhibited pronounced, mid-nanomolar antiproliferative activity. These compounds were particularly effective against T-lymphoma (CEM, Molt/4), prostate (PC-3), kidney (Caki-1), and hepatoma (Huh-7) tumor cells. Notably, they were largely inactive against other cell lines such as B-lymphoma (Raji) and cervix carcinoma (HeLa), indicating a high degree of tumor selectivity. One of the prototype drugs from this class, containing a 5-heptyl chain, was found to induce a cytotoxic (cell-killing) rather than cytostatic (cell-growth-inhibiting) effect after only a few hours of exposure.

Other research has focused on thiophene carboxamide scaffolds. These compounds have shown promising antiproliferative effects against breast (MCF-7), colon (HT-29), and melanoma (A375) cancer cell lines, particularly at higher concentrations.

| Derivative Class | Cancer Cell Lines | Observed Activity |

|---|---|---|

| 5-Alkyl-2-amino-3-methylcarboxylate thiophenes (C6 to C9 alkyl chains) | T-lymphoma (CEM, Molt/4), Prostate (PC-3), Kidney (Caki-1), Hepatoma (Huh-7) | Pronounced antiproliferative activity in the mid-nanomolar range. |

| B-lymphoma (Raji), Cervix carcinoma (HeLa) | Virtually inactive, demonstrating tumor selectivity. | |

| Thiophene carboxamides | Breast (MCF-7), Colon (HT-29), Melanoma (A375) | Promising antiproliferative effects. |

| 5-Arylthieno[2,3-d]pyrimidines | Breast (MCF-7) | Cytotoxic activity with IC50 values as low as 9.1 nM. |

Molecular Mechanisms of Action (based on in vitro and computational data)

Extensive literature searches did not yield specific in vitro or computational studies detailing the molecular mechanisms of action for this compound. Research and data pertaining to its binding modes, affinity to biological targets, or specific molecular interactions are not available in the public domain.

While studies on structurally related thiophene derivatives exist, providing insights into how this class of compounds might interact with biological systems, direct extrapolation of these findings to this compound is not scientifically rigorous. The specific arrangement of the ethyl ester and methyl groups on the thiophene ring dictates its unique electronic and steric properties, which in turn govern its binding interactions. Without dedicated studies on this particular compound, any discussion on its molecular mechanism of action would be speculative.

Elucidation of Binding Modes to Biological Targets

There is currently no available scientific literature, including in vitro experimental data or computational modeling studies, that elucidates the binding modes of this compound to any specific biological targets. Consequently, information regarding its interaction with amino acid residues, binding affinity, or conformational changes upon binding is unknown. Further research, including molecular docking and dynamics simulations, as well as experimental validation through techniques like X-ray crystallography or NMR spectroscopy, would be required to determine its binding characteristics.

Future Research Directions and Emerging Paradigms

Integration of Machine Learning and AI in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and discovery of new thiophene-based compounds. nih.govresearchgate.net These computational tools can analyze vast datasets to predict molecular properties, identify promising drug candidates, and guide synthetic efforts, thereby accelerating the research and development process. youtube.comyoutube.com

Emerging paradigms in this field include:

In Silico Screening and Virtual Libraries: Computational approaches like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to screen large virtual libraries of thiophene (B33073) derivatives. nih.govnih.gov These methods predict the binding affinity and potential activity of compounds against biological targets, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.netnih.govmdpi.comresearchgate.net For example, a 2023 study used ML and QSAR models to screen over 1800 2-aminothiophene derivatives as potential anti-leishmanial agents, successfully identifying highly potent hits. nih.gov

Predictive Modeling of Properties: Machine learning models, including deep neural networks (DNNs), are being developed to accurately predict the physicochemical and biological properties of thiophene derivatives. nih.govresearchgate.net These models are trained on existing experimental data to learn the complex relationships between a molecule's structure and its activity or properties, such as toxicity or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. youtube.comnih.gov

Generative Chemistry and De Novo Design: AI-powered generative models can design entirely new molecules with desired property profiles. youtube.com By learning from vast chemical databases, these algorithms can propose novel thiophene-3-carboxylate scaffolds that are optimized for specific biological targets or material applications, moving beyond simple screening to true innovation.

Table 2: Application of AI/ML in Thiophene Derivative Research

| AI/ML Technique | Application | Purpose | References |

| QSAR | Drug Discovery | Predict biological activity (e.g., anti-inflammatory, anticancer) based on chemical structure. | nih.gov, nih.gov, researchgate.net |

| Molecular Docking | Lead Optimization | Simulate the interaction of thiophene derivatives with protein targets to predict binding affinity and orientation. | nih.gov, nih.gov, mdpi.com |

| Machine Learning | Property Prediction | Predict physicochemical properties, ADMET profiles, and reaction outcomes. | nih.gov, researchgate.net, researchgate.net |

| Generative Models | De Novo Design | Design novel thiophene scaffolds with optimized properties for specific applications. | youtube.com |

Expanding Research into Novel Bio-conjugates and Advanced Materials Applications

The unique properties of the thiophene core are being exploited in the development of sophisticated bioconjugates and high-performance materials.

Thiophene-Based Bioconjugates: Researchers are synthesizing novel bioconjugates by linking thiophene-based fluorophores to biologically active molecules, such as anticancer drugs. acs.org These conjugates serve as tools for in-vitro drug tracking, allowing scientists to study the dynamics of drug uptake and release from cells. acs.org Facile strategies are being developed for the biofunctionalization of thiophene-based conjugated polymers using chemistries that are compatible with biological systems, opening the door for applications like biosensors where enzymes are attached to the polymer. researchgate.netacs.org

Advanced Materials: Thiophene derivatives are fundamental building blocks for a wide range of advanced materials. dtic.milresearchgate.net

Conducting Polymers: Polythiophenes are among the most studied classes of conducting polymers due to their environmental and thermal stability. cmu.edu They are used in a vast array of applications, including antistatic coatings, sensors, batteries, and solar cells. cmu.eduresearchgate.net Research focuses on controlling the polymer's structure, such as achieving regioregular, head-to-tail (HT) linkages, to maximize conjugation and electrical conductivity. cmu.edu

Organic Electronics: The ability to tune the electronic properties of thiophene-based materials makes them ideal for use in organic electronics. nih.govresearchgate.net They are key components in the development of more efficient and stable organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govacs.org The unique geometry of the thiophene ring compared to phenylene units can lead to materials with larger thermal processing windows and desirable crystalline properties. dtic.mil

Q & A

Q. What are the standard synthetic routes for Ethyl 5-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?

The Gewald reaction is a widely used method for synthesizing substituted thiophene carboxylates. This compound can be prepared by reacting ethyl acetoacetate with elemental sulfur and a secondary amine catalyst (e.g., morpholine) under reflux in ethanol . Key parameters for optimization include:

- Reaction temperature : 70–80°C (prevents side reactions like decarboxylation).

- Solvent : Polar aprotic solvents (e.g., ethanol, 1,4-dioxane) enhance yield .

- Catalyst : Secondary amines improve cyclization efficiency. A typical yield of 65–75% is achievable, but prolonged heating (>8 hours) may reduce purity due to byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Comprehensive characterization requires:

- NMR : NMR (δ 1.3–1.4 ppm for ethyl ester CH, δ 2.4–2.6 ppm for thiophene-CH) and NMR (δ 165–170 ppm for ester carbonyl) confirm regiochemistry .

- IR : Strong absorption at 1700–1720 cm (C=O stretch) and 1250–1300 cm (C-O ester) .

- Mass spectrometry : Molecular ion peak [M] at m/z 185–187 (CHNOS) with fragmentation patterns matching thiophene ring cleavage .

Advanced Research Questions

Q. How can crystallographic studies resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Using SHELX software :

- Data collection : High-resolution (<1.0 Å) data at 100–150 K minimizes thermal motion artifacts.

- Refinement : Anisotropic displacement parameters clarify methyl and ester group orientations .

- Validation : Check for R-factor convergence (<5%) and Hirshfeld surface analysis to confirm hydrogen bonding (e.g., N–H···O interactions in derivatives) .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Frontier molecular orbitals : HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, localized on the thiophene ring and ester group .

- Electrostatic potential maps : Negative charge density at the carbonyl oxygen suggests nucleophilic attack sites .

- Solvent effects : PCM models show increased polarity stabilizes the zwitterionic form in aqueous media .

Q. How can conflicting data on regioselectivity in thiophene derivatives be resolved?

Contradictions in substitution patterns (e.g., 3-carboxylate vs. 2-carboxylate isomers) arise from reaction kinetics and steric effects. Strategies include:

- Kinetic control : Shorter reaction times favor the 3-carboxylate isomer due to faster cyclization .

- Steric guidance : Bulky substituents (e.g., phenyl groups) at the 5-position direct esterification to the 3-position .

- Analytical cross-validation : Combine HPLC (retention time comparison) and - COSY NMR to differentiate isomers .

Methodological Challenges

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Protecting groups : Temporarily block reactive sites (e.g., amino groups) using acetyl or Boc groups to prevent side reactions during esterification .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes at 100°C) while maintaining >80% yield .

- Workup protocols : Neutralize acidic byproducts with NaHCO before extraction to minimize emulsion formation .

Q. How can reaction mechanisms for thiophene carboxylate derivatization be experimentally validated?

- Isotopic labeling : Use -labeled ethyl acetoacetate to track carboxylate incorporation via NMR .

- Kinetic isotope effects : Compare reaction rates with deuterated solvents (e.g., DO vs. HO) to identify proton-transfer steps .

- Trapping intermediates : Add radical scavengers (e.g., TEMPO) or electrophilic traps to isolate and characterize transient species .

Data Presentation Guidelines

Include tables for critical parameters:

| Synthetic Optimization | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional Gewald reaction | Ethanol, 8 hours | 68 | 92 |

| Microwave-assisted | Ethanol, 20 minutes | 82 | 95 |

| Spectroscopic Benchmarks | Technique | Key Peaks/Patterns |

|---|---|---|

| NMR | 400 MHz | δ 1.35 (t, CH), δ 4.30 (q, OCH) |

| IR | ATR | 1715 cm (C=O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.